N-(thiophen-2-ylmethyl)prop-2-yn-1-amine
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Overview
Description
N-(thiophen-2-ylmethyl)prop-2-yn-1-amine is an organic compound characterized by the presence of a thiophene ring attached to a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine typically involves the reaction of thiophene-2-carbaldehyde with propargylamine under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like ether or THF.
Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives, while reduction can produce thiophene-2-ylmethylamine .
Scientific Research Applications
N-(thiophen-2-ylmethyl)prop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler analog with a prop-2-yn-1-amine structure.
Thiophene-2-carbaldehyde: A precursor in the synthesis of N-(thiophen-2-ylmethyl)prop-2-yn-1-amine.
N-(prop-2-yn-1-yl)pyridin-2-amines: Compounds with similar propargylamine moieties but different aromatic rings
Uniqueness
This compound is unique due to the combination of the thiophene ring and the prop-2-yn-1-amine moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
53175-36-3 |
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Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C8H9NS/c1-2-5-9-7-8-4-3-6-10-8/h1,3-4,6,9H,5,7H2 |
InChI Key |
FMPXGUCSWABEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCC1=CC=CS1 |
Origin of Product |
United States |
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